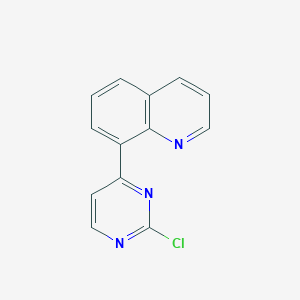
Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl ester, a ketone, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with an esterifying agent in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ketone and ester groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Methyl 4-oxo-2-cyclohexene-1-carboxylate
- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester)
- Methyl 2-hydroxy-4-oxo-2-cyclohexene-1-carboxylate
Comparison: Methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl 4-oxo-2-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h7,9-10H,4-6H2,1-3H3 |
Clé InChI |
LUFIXPCICCQXAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(=O)CCC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)










